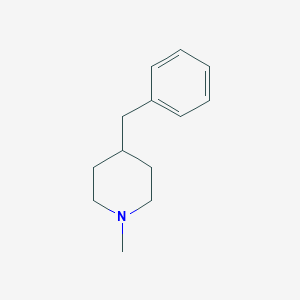

4-Benzyl-1-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1557-31-9 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

4-benzyl-1-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI Key |

QLAQDAALXYBLIF-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CC=CC=C2 |

Canonical SMILES |

CN1CCC(CC1)CC2=CC=CC=C2 |

Other CAS No. |

1557-31-9 |

Synonyms |

4-benzyl-1-methyl-piperidine |

Origin of Product |

United States |

Chemical Reactivity and Transformations Involving 4 Benzyl 1 Methylpiperidine

Functional Group Manipulation on the Piperidine (B6355638) Ring System

The piperidine ring of 4-benzyl-1-methylpiperidine can undergo various transformations. While the parent compound is a fully saturated heterocycle, related piperidine derivatives can be synthesized and subsequently modified. For instance, the introduction of a carbonyl group at the 4-position, as in 1-benzyl-4-piperidone, provides a handle for further reactions. sigmaaldrich.com This ketone can then be used as a starting material for the synthesis of more complex molecules. nih.govacs.org

Furthermore, the piperidine ring can be a part of more complex ring systems. For example, the synthesis of spirocyclic furopyridines, which are ligands for the σ receptor, utilizes a piperidine building block. sigmaaldrich.com The reactivity of the piperidine ring is also central to the synthesis of various substituted piperidine derivatives with potential pharmacological applications. nih.govwhiterose.ac.uk

Chemical Modifications of the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen atom of the piperidine ring can be modified, although it often serves as a protecting group that is later removed. bath.ac.uk For instance, in the synthesis of certain opioid ligands, the N-benzyl group is used to protect the nitrogen during other transformations and is subsequently cleaved. bath.ac.uk

The aromatic ring of the benzyl group can also undergo substitution reactions, although this is less common than modifications to the piperidine ring or the N-methyl group. The primary role of the benzyl group in many synthetic routes is to influence the stereochemistry of reactions on the piperidine ring or to be removed to yield a secondary amine for further functionalization. whiterose.ac.ukbath.ac.uk

Reactivity of the N-Methyl Group

The N-methyl group of this compound can be removed through N-demethylation reactions. This transformation is significant as it converts the tertiary amine into a secondary amine, which can then be further functionalized. One common method for N-demethylation involves the use of α-chloroethyl chloroformate, followed by hydrolysis. acs.org This procedure has been successfully applied to piperidine-based analogues of cocaine, demonstrating its compatibility with other functional groups. acs.org

Oxidative demethylation is another pathway for the removal of the N-methyl group. nih.gov In vitro studies have shown that compounds with a similar N-methylpiperidine structure can undergo oxidative demethylation. nih.gov The resulting secondary amine is a versatile intermediate for the synthesis of a variety of N-substituted piperidine derivatives. nih.gov For example, reductive alkylation of the N-demethylated product with an aldehyde can introduce a range of substituents at the nitrogen atom. acs.org

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Demethylation | α-chloroethyl chloroformate, 1,8-bis(dimethylamino)naphthalene; then methanol | N-demethylated piperidine derivative | acs.org |

| Oxidative Demethylation | In vitro metabolic studies | N-demethylated piperidine derivative | nih.gov |

| Reductive Alkylation | Aldehyde, sodium cyanoborohydride | N-substituted piperidine derivative | acs.org |

Role as a Synthetic Intermediate for Complex Molecular Architectures

This compound and its derivatives are valuable intermediates in the synthesis of a wide array of complex molecules, including substituted piperidines, bridged-ring nitrogen compounds, and catalytic precursors.

Precursor in the Synthesis of Substituted Piperidine Derivatives

This compound serves as a foundational structure for the synthesis of various substituted piperidine derivatives. bath.ac.ukgoogle.com The manipulation of the functional groups on both the piperidine ring and the benzyl moiety allows for the creation of a diverse library of compounds. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, which have shown inhibitory activity towards steroid-5α-reductase. nih.gov

The synthesis of these derivatives often involves a multi-step approach, starting from simpler piperidine precursors. These synthetic routes can include reactions such as conjugate additions, Wittig reactions, and various N-substitutions to build complexity. d-nb.info The stereochemistry of the resulting piperidine derivatives is often a critical aspect of their biological activity, and methods for stereoselective synthesis have been developed. whiterose.ac.ukcore.ac.uk

| Target Molecule Class | Synthetic Strategy | Key Intermediates | Reference |

| Substituted Piperidine-2,4-diones | Dieckmann cyclisation | Diester precursors | core.ac.uk |

| 4-(2-Aminoethyl)piperidines | Conjugate addition, Wittig reaction | Dihydropyridin-4(1H)-ones | d-nb.info |

| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Not specified in abstract | N-substituted piperidines | nih.gov |

Building Block for Bridged-Ring Nitrogen Compounds

The structural framework of this compound is utilized in the synthesis of more complex, rigid structures such as bridged-ring nitrogen compounds. A notable example is the synthesis of 2,6-methano-3-benzazonine ring systems. rsc.org In this process, derivatives of this compound, such as 4-benzyl-4-ethoxycarbonyl-1-methylpiperidine, are key intermediates. rsc.org These intermediates undergo hydrolysis and cyclization to form spiro compounds, which are then further transformed into the desired bridged-ring systems. rsc.org

Intermediate in the Preparation of Catalytic Precursors

This compound and related compounds can serve as precursors for the synthesis of ligands used in catalysis. For instance, bis(4-benzylpiperidine-1-carbodithioato)-lead(II) has been synthesized from 4-benzylpiperidine (B145979). This complex was then used as a precursor to prepare lead sulfide (B99878) nanoparticles, which act as photocatalysts for the degradation of rhodamine B. mdpi.com The synthesis involves the reaction of 4-benzylpiperidine with carbon disulfide in the presence of a base to form the dithiocarbamate (B8719985) ligand, which is then complexed with a lead salt. mdpi.com

Structural Characterization and Conformational Analysis of 4 Benzyl 1 Methylpiperidine

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 4-benzyl-1-methylpiperidine, providing insights into its connectivity, stereochemistry, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic behavior of piperidine (B6355638) derivatives. nih.gov By analyzing ¹H and ¹³C NMR spectra, one can deduce the conformational preferences of the piperidine ring and the orientation of its substituents.

For substituted piperidines, the six-membered ring predominantly adopts a chair conformation to minimize steric strain. In this compound, the key conformational question revolves around the axial or equatorial orientation of the benzyl (B1604629) and methyl groups. The bulky benzyl group is expected to strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the N-methyl group can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable.

The analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides detailed conformational information. nih.gov In related N-alkyl piperidines, the rate of nitrogen inversion can influence the NMR spectrum; at room temperature, this process is often fast on the NMR timescale, resulting in averaged signals. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the benzyl and piperidine ring protons.

Aromatic Protons: The phenyl ring protons typically appear as a multiplet in the δ 7.1–7.4 ppm region.

Piperidine Ring Protons: The protons on the piperidine ring resonate in the δ 2.5–3.5 ppm range. The chemical shifts of the axial and equatorial protons are distinct. Equatorial protons are typically deshielded (appear at a higher δ value) compared to their axial counterparts.

N-Methyl Protons: The N-methyl group protons appear as a singlet, with its chemical shift providing clues about its average environment.

Benzylic Protons: The CH₂ protons of the benzyl group also give rise to a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, confirming the carbon framework.

Aromatic Carbons: Signals for the phenyl carbons appear in the aromatic region (δ 125-140 ppm).

Piperidine Carbons: The carbons of the piperidine ring resonate in the aliphatic region. The chemical shifts of C2/C6, C3/C5, and C4 are sensitive to the ring's conformation and the orientation of the substituents.

N-Methyl Carbon: The carbon of the N-methyl group has a characteristic chemical shift.

| Assignment | ¹H NMR δ (ppm) (in CDCl₃) | ¹³C NMR δ (ppm) (in CDCl₃) |

|---|---|---|

| Aromatic C-H | ~7.1-7.4 (m) | - |

| Aromatic C (quaternary) | - | ~138-140 |

| Aromatic C | - | ~128-130 |

| Piperidine C-H (α to N) | ~2.9-3.1 (m) | ~54 |

| Piperidine C-H (β, γ to N) | ~1.6-2.6 (m) | ~24-32 |

| N-CH₃ | ~2.3 (s) | ~42-46 |

| Benzylic CH₂ | ~2.5 (d) | ~40 |

Note: Data are approximate values based on related structures like 1-benzylpiperidine (B1218667) and 4-benzylpiperidine (B145979). rsc.orgchemicalbook.com Exact values for this compound may vary.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com For this compound, these techniques confirm the presence of the aromatic ring, the saturated heterocyclic ring, and the various C-H and C-N bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and benzyl methylene (B1212753) groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is usually observed in the 1250-1020 cm⁻¹ range.

Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Piperidine Ring, CH₂, CH₃ |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Benzene Ring |

| CH₂ Scissoring | ~1470-1440 | Piperidine Ring, Benzyl CH₂ |

| C-N Stretch | ~1150-1050 | Tertiary Amine |

| Aromatic C-H Out-of-Plane Bend | ~750-700 | Monosubstituted Benzene |

Note: Frequencies are based on general values for substituted piperidines and benzenes and data for the parent compound 4-benzylpiperidine. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

In the solid state, the piperidine ring is expected to adopt a stable chair conformation. The crystal structure would definitively show the benzyl group in an equatorial position to minimize steric hindrance. The N-methyl group would also likely assume an equatorial orientation. Crystal packing forces and hydrogen bonding (in the case of salts) can influence the final observed conformation, which may differ slightly from the lowest-energy conformer in the gas phase or in solution. rsc.orgnih.gov For example, the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed the presence of two conformers in the crystal, one with the substituent in the equatorial position and the other in the axial position. nih.gov

Theoretical and Computational Chemistry for Conformational Dynamics

Computational chemistry serves as a powerful complement to experimental techniques, allowing for the detailed exploration of molecular properties and conformational landscapes that may be difficult to observe directly.

Ab initio and Density Functional Theory (DFT) methods are widely used to predict the geometric and electronic properties of molecules like this compound. researchgate.netconicet.gov.ar These calculations can determine the lowest-energy (most stable) conformation of the molecule by performing a geometry optimization.

For this compound, DFT calculations would likely confirm that the most stable conformer features a chair-shaped piperidine ring with both the N-methyl and the C4-benzyl groups in equatorial positions. researchgate.net These calculations also provide optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which, when scaled, show good agreement with experimental IR and Raman spectra, aiding in the assignment of spectral bands. researchgate.net Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated, providing insight into the molecule's chemical reactivity.

While DFT is excellent for finding energy minima, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape of flexible molecules. nih.govnih.gov A conformational landscape is a map of all possible shapes a molecule can adopt and their corresponding energies. frontiersin.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. scispace.com For this compound, an MD simulation would show the piperidine ring vibrating around the stable chair conformation. It could also reveal the energy barriers associated with conformational changes, such as ring inversion (the transition from one chair form to another through a high-energy boat or twist-boat intermediate). Such simulations are invaluable for understanding how the molecule might adapt its shape when interacting with other molecules, such as a receptor binding site. nih.govresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

The non-covalent interactions within (intramolecular) and between (intermolecular) molecules of this compound are critical in determining its solid-state architecture and its behavior in solution. While a crystal structure specifically for this compound is not extensively detailed in the cited literature, analysis of closely related compounds provides significant insight into the likely interactions.

In the solid state, piperidine derivatives are known to engage in a variety of weak intermolecular interactions that dictate their crystal packing. For instance, in the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C—H⋯O interactions link molecules into infinite chains. nih.gov Hirshfeld surface analysis of this compound revealed that H⋯H contacts, C—H⋯O interactions, and other dispersive forces are crucial for stabilizing the molecular packing. nih.gov Similarly, studies on other piperidone derivatives show stabilization through C—Cl···π and π···π interactions. uomphysics.net In the crystal structure of (E)-3-benzyl-2,6-diphenylpiperidin-4-one oxime, molecules are linked by O—H⋯N hydrogen bonds into chains, which are further connected by C—H···π interactions to form slabs. researchgate.net

Computational studies on substituted piperidines and their hydrates have quantified the energies of these interactions. Periodic DFT-D3 calculations on 4-methylpiperidine (B120128) hydrates show that hydrogen bonding networks involving the piperidine nitrogen and water molecules are the dominant stabilizing feature. rsc.org In more complex systems, such as cis-3,5-dibenzyl-1-phenylpiperidin-4-one, slipped (offset) face-to-face π-π interactions are observed between aromatic rings, with distances between ring planes measured at 3.24 Å to 3.60 Å. This suggests that the benzyl group in this compound is likely to participate in similar C—H···π and π-π stacking interactions, which are common stabilizing forces in structures containing aromatic rings. researchgate.net

Table 1: Summary of Non-Covalent Interactions in Related Piperidine Structures

| Interaction Type | Molecule Studied | Observation | Reference |

|---|---|---|---|

| Intermolecular | |||

| C—H⋯O | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Links molecules into infinite chains along the a-axis. | nih.gov |

| O—H⋯N | (E)-3-benzyl-2,6-diphenylpiperidin-4-one oxime | Forms C(7) chains along the c-axis. | researchgate.net |

| C—H···π | (E)-3-benzyl-2,6-diphenylpiperidin-4-one oxime | Links chains to form slabs. | researchgate.net |

| π···π Stacking | cis-3,5-dibenzyl-1-phenylpiperidin-4-one | Slipped face-to-face interactions with ring plane distances of 3.24–3.60 Å. | |

| Intramolecular | |||

| O—H⋯O | 13-Benzyl-4,11-dihydroxy-1,8-diphenyl-2,9-dithia-13-azadispiro[4.1.4.3]tetradecan-6-one | An intramolecular O—H⋯O contact is observed. | iucr.org |

| π-π Stacking | Gallinamide A Analogues | Stabilizing interactions between indolyl and CH₂CH₂-Ph moieties. | biorxiv.org |

Exploration of Substituent Effects on Piperidine Ring Conformation

The conformation of the piperidine ring is a central aspect of its stereochemistry, with the chair form being the most stable arrangement. nih.govresearchgate.net In this compound, both the N-methyl and the C4-benzyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

The influence of substituents on the piperidine ring has been explored through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography. Studies on 4-alkyl-1-benzylpiperidine salts demonstrate that substituents at the 4-position can have a notable impact on the chemical shifts of the N-benzyl methylene protons, indicating that the substituent's electronic and steric properties can distort the ring or influence the conformational equilibrium. rsc.org For example, a study of 1-benzylpiperidine benzobromides showed that 4-alkyl and 4-phenyl groups increase the rate constants for nucleophilic displacement at the benzyl group, suggesting that these substituents influence the ground-state conformation and energy. rsc.org

The nature of the substituent on the nitrogen atom also plays a critical role. Variable-temperature NMR studies of N-benzyl-4-amino-3-methyl piperidine derivatives show that restricted rotation around amide bonds can lead to the observation of multiple conformational isomers at room temperature. optica.org This highlights the dynamic nature of substituted piperidines in solution. In the case of this compound, the N-methyl group is relatively small; however, its orientation (axial vs. equatorial) is part of a dynamic equilibrium that is influenced by other ring substituents and the solvent environment.

Furthermore, modifications to the benzyl group can significantly alter the molecule's properties. In a study of 4-benzylpiperidine carboxamides, varying the substituents on the aromatic ring of the benzyl group played a critical role in determining the molecule's inhibitory activity on monoamine transporters. nih.govkoreascience.kr For instance, biphenyl (B1667301) and diphenyl substitutions were found to be critical for selectivity towards the serotonin (B10506) and dopamine (B1211576) transporters, respectively. nih.gov While this study focuses on biological activity, the underlying cause is the change in molecular shape, size, and electronic distribution, which are all functions of the substituent-influenced conformation. Computational docking simulations in these studies confirmed that different substituents lead to different binding poses within transporter proteins, underscoring the link between substituent patterns and three-dimensional structure. nih.govnih.gov

Table 2: Influence of Substituents on Piperidine Ring Conformation and Properties

| Compound Class | Substituent Variation | Observed Effect | Method | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine Benzobromides | 4-Alkyl (Me, Et, iPr, t-Bu), 4-Phenyl | Affects chemical shifts of N-benzyl protons and increases reactivity. Indicates conformational influence. | NMR, Kinetics | rsc.orgrsc.org |

| N-Benzyl-4-amino-3-methyl piperidine derivatives | N-benzyloxyacetyl group | Leads to two sets of methyl peaks in ¹H NMR due to slow molecular dynamics and distinct isomers. | Variable-Temp NMR | optica.org |

| 4-Benzylpiperidine Carboxamides | Aromatic substituents (biphenyl, diphenyl, naphthyl) on an N-acyl group | Critically determines selectivity for serotonin, norepinephrine (B1679862), and dopamine transporters by altering binding interactions. | Biological Assays, Docking | nih.govkoreascience.kr |

| 4-Alkylpiperidines | 4-t-Butyl group | Used as a conformational lock to hold the piperidine ring in a specific chair conformation with the t-butyl group in the equatorial position. | Conformational Analysis | rsc.org |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 4-Fluoro-substituent on phenylpiperazine tail | Causes a significant change in orientation within the S1R binding site, preventing crucial ionic interactions and reducing affinity. | Docking Simulation | nih.gov |

Investigations into 4 Benzyl 1 Methylpiperidine Analogues and Derivatives

Design Principles for Structural Diversity in Piperidine (B6355638) Derivatives

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural products. mdpi.com The generation of structural diversity in piperidine derivatives is a cornerstone of modern drug discovery and chemical biology. Key design principles revolve around creating libraries of compounds with varied steric and electronic properties to explore chemical space comprehensively.

One fundamental approach is scaffold decoration , where a core piperidine structure, such as 1-benzyl-4-piperidone, is used as a starting point for a multitude of chemical transformations. mdpi.com This allows for the systematic introduction of different functional groups at various positions on the ring. mdpi.com Strategies include hydrogenation of substituted pyridine (B92270) precursors, which serves as a common and powerful method for accessing the piperidine core. nih.gov For instance, the chemoselective hydrogenation of a pyridine ring while preserving other functional groups, like a bromo substituent, has been achieved using specific palladium or rhodium catalysts, enabling further diversification through cross-coupling reactions. nih.gov

Another key principle is the use of multicomponent reactions (MCRs) . The Ugi four-component reaction, for example, has been employed to generate highly diverse 1,4,4-trisubstituted piperidine derivatives in a single, efficient step. ub.edu This reaction allows for the simultaneous introduction of five points of diversity by combining a ketone (like an N-substituted 4-piperidone), an amine, an isocyanide, and a carboxylic acid, rapidly building molecular complexity. ub.edu

Furthermore, stereochemical diversity is a critical consideration. Asymmetric synthesis and stereoselective cyclization reactions are employed to control the spatial arrangement of substituents on the piperidine ring, which is often crucial for biological activity. mdpi.com Methods like metal-catalyzed asymmetric hydrogenation of pyridine precursors or diastereoselective reduction using chiral catalysts can yield specific stereoisomers. nih.gov These principles guide the rational design of piperidine libraries, enabling the exploration of structure-activity relationships.

Synthesis of Diversely Substituted 4-Benzylpiperidine (B145979) Analogues

The synthesis of analogues based on the 4-benzyl-1-methylpiperidine framework involves targeted modifications at three key regions: the piperidine ring, the benzyl (B1604629) group, and the nitrogen substituent.

Modifying the piperidine ring itself, beyond the points of benzyl and nitrogen attachment, is a key strategy for fine-tuning molecular properties. A variety of synthetic methods have been developed to introduce substituents at the C2, C3, C4, and C5/C6 positions.

Substitution at C3 and C4 : An improved, multi-step process has been detailed for the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. google.com This pathway begins with 3-amino-4-methyl pyridine, which undergoes N-acylation, followed by quaternization of the pyridine nitrogen with a benzyl halide. google.com A subsequent partial reduction of the ring and hydrolysis yields a 1-benzyl-4-methylpiperidin-3-one (B104484) intermediate, demonstrating the introduction of a methyl group at the C4 position and a ketone at C3, which can be further functionalized. google.com

Hydroxylation and Further Functionalization : A regio- and stereoselective synthesis has been developed to create 4-substituted 1-benzylpiperidine-3,5-diols. semanticscholar.org This approach uses a 1-benzyl-4,5-epoxypiperidine-3-ol intermediate, which undergoes a Lewis acid-catalyzed nucleophilic ring-opening. semanticscholar.org This method allows for the introduction of various nucleophiles (e.g., benzylamine (B48309), thiophenol) at the C4 position, resulting in a piperidine ring decorated with hydroxyl groups and a variable C4 substituent. semanticscholar.org

4,4-Disubstitution : The Ugi four-component reaction provides a powerful route to 4,4-disubstituted piperidines. ub.edu Using N-benzyl-4-piperidone as the ketone component, a bis-amide structure is generated at the C4 position, effectively replacing the single benzyl group with two distinct amide-linked functionalities. ub.edu

Altering the electronic and steric properties of the benzyl group is a common strategy to modulate the activity of 4-benzylpiperidine derivatives. This is typically achieved by starting with appropriately substituted benzyl halides or by functionalizing the aromatic ring at a late stage.

Research into meperidine analogues, which share a related 4-phenylpiperidine (B165713) core, provides insight into relevant synthetic strategies. A series of benzyl ester derivatives were prepared where the benzyl alcohol used in the esterification step contained various substituents. nih.gov This allowed for the creation of analogues with 4-methoxybenzyl and 4-nitrobenzyl groups, among others. nih.gov The synthesis generally involves converting a precursor carboxylic acid into an acid chloride, which is then reacted with the desired substituted benzyl alcohol to form the final ester. nih.gov

Similarly, a practical synthesis for 4-(substituted-benzyl)piperidines has been described via a Wittig reaction, showcasing another route to introduce variation on the benzyl moiety. acs.org Studies on sigma (σ) receptor ligands have also involved the synthesis of 4-benzylpiperidine analogues with systematic substitutions on the benzyl ring to probe structure-activity relationships. umsystem.edu

The N-methyl group of this compound can be readily replaced with a wide variety of other substituents, profoundly influencing the compound's properties.

A prominent example is the synthesis of a series of 1-aralkyl-4-benzylpiperidine derivatives designed as sigma receptor ligands. acs.orgnih.gov In this work, the N-substituent was systematically varied. The synthesis started from 4-benzylpiperidine, which was N-alkylated using different aralkyl halides (e.g., phenethyl bromide, 3-phenylpropyl bromide, 4-phenylbutyl bromide) to yield the target compounds. acs.org This approach allowed for a systematic exploration of the impact of the linker length and the nature of the aromatic group in the N-substituent. acs.orgnih.gov

Furthermore, N-demethylation of the parent scaffold provides the corresponding secondary amine (normeperidine analogues), which can serve as a precursor for introducing new N-substituents. nih.gov This is often accomplished using reagents like 1-chloroethyl chloroformate (ACE-Cl) in a two-step, one-pot process. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

The systematic synthesis of analogues enables detailed investigations into how specific structural features influence chemical reactivity and physical or biological properties. For 4-benzylpiperidine derivatives, these studies have been particularly fruitful in the context of receptor binding.

A study on 1-aralkyl-4-benzylpiperidines revealed clear structure-activity relationships (SAR) for binding to sigma (σ) receptors. acs.org The affinity for both σ₁ and σ₂ subtypes was found to be highly dependent on the nature of the N-aralkyl substituent. acs.orgnih.gov For example, modifications to the chain length connecting the nitrogen to the terminal phenyl ring led to significant variations in binding affinity. acs.org The data shows that while the lead compound with an N-propylphenyl substituent had high affinity for both receptor subtypes, extending the chain or introducing bulky groups could drastically alter affinity and selectivity. acs.org

| Compound | N-Substituent | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| 6 | 3-Phenylpropyl | 0.4 | 3.3 | 8.25 |

| 7aa | 2-Phenylethyl | 2.5 | 14.0 | 5.60 |

| 8aa | 4-Phenylbutyl | 1.5 | 1.3 | 0.87 |

| 10aa | 3-(4-Methoxyphenyl)propyl | 0.1 | 0.1 | 1.00 |

| 13 | 3-(Naphthalen-1-yl)propyl | 0.1 | 0.1 | 1.00 |

Similarly, structure-property relationships have been established for meperidine analogues as selective serotonin (B10506) transporter (SERT) ligands. nih.gov It was found that benzyl ester derivatives were significantly more potent than their corresponding ethyl ester counterparts. nih.gov Modifications to the benzyl group, such as the introduction of a 4-methoxy or 4-nitro group, resulted in ligands with low nanomolar binding affinities and very high selectivity for SERT over dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov

| Compound | N-Substituent | Ester Group | SERT Kᵢ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |

|---|---|---|---|---|---|

| 8a | -CH₃ | Benzyl | 3.01 | >3322 | >3322 |

| 8b | -CH₃ | 4-Methoxybenzyl | 1.03 | >9708 | >9708 |

| 8c | -CH₃ | 4-Nitrobenzyl | 1.15 | >8695 | >8695 |

| 14a | -H | 4-Methoxybenzyl | 1.35 | >7407 | >7407 |

These studies underscore the sensitivity of biological activity to subtle structural changes, validating the design principles used to create chemical diversity.

Application of this compound Derivatives in Chemical Science

Derivatives of this compound have found numerous applications in chemical science, primarily as molecular probes, therapeutic leads, and versatile synthetic building blocks.

Pharmacological Probes and Leads : A significant application is their use as high-affinity ligands for probing the function and structure of receptors. The systematically modified 1-aralkyl-4-benzylpiperidines have served as valuable tools to understand the ligand-binding domains of σ₁ and σ₂ receptors. acs.orgnih.gov Some of these derivatives, which also showed high affinity for serotonin 5-HT₁ₐ receptors and selectivity over dopamine D₂ receptors, have been proposed as potential atypical antipsychotic agents. nih.govresearchgate.net

Selective Reuptake Inhibitors : Based on the structural core, potent and highly selective serotonin reuptake inhibitors (SSRIs) have been developed. nih.gov Analogues such as the 4-methoxybenzyl ester of a meperidine derivative were identified as some of the most selective SERT ligands reported, making them valuable candidates for antidepressant drug development. nih.gov

Antiviral Agents : A novel class of N-benzyl-4,4-disubstituted piperidines, synthesized via the Ugi reaction, were identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. ub.edu This demonstrates the utility of the piperidine scaffold in generating compounds for infectious disease research.

Synthetic Intermediates : The piperidine core, particularly functionalized variants like 1-benzyl-4-piperidone, is a crucial starting material in the synthesis of more complex molecules. It has been used in an aldol-based strategy to construct bis(piperidine) derivatives related to the natural haliclonacyclamines, which possess interesting biological activities. mdpi.com Furthermore, the 4-substituted 1-benzylpiperidine-3,5-diols are key intermediates for creating new iminosugar analogs, a class of compounds with potential therapeutic applications in metabolic disorders and viral infections. semanticscholar.org The potential anticancer activity of some complex piperidine derivatives has also been a subject of investigation. ontosight.ai

Precursors for Functional Materials Synthesis (e.g., Lead Sulphide Nanoparticles)

Research has demonstrated the utility of 4-benzylpiperidine derivatives in the synthesis of advanced functional materials, particularly lead sulphide (PbS) nanoparticles. These nanoparticles are of significant interest due to their optical and electronic properties, making them suitable for applications such as photocatalysis.

A key strategy involves the use of single-source precursors, where a single compound contains all the necessary elements for forming the desired nanomaterial. In this context, a dithiocarbamate (B8719985) complex derived from 4-benzylpiperidine has been successfully employed. Specifically, bis(4-benzylpiperidine-1-carbodithioato)-lead(II) has been synthesized and characterized as a highly effective precursor for PbS nanoparticles. mdpi.comnih.gov

The synthesis process begins with the preparation of the dithiocarbamate ligand from 4-benzylpiperidine. mdpi.comcore.ac.uk This ligand is then reacted with a lead(II) salt to form the mononuclear complex, bis(4-benzylpiperidine-1-carbodithioato)-lead(II). In this complex, the central lead(II) ion coordinates with two dithiocarbamato anions, resulting in a distorted tetrahedral geometry. mdpi.comnih.gov

To generate the lead sulphide nanoparticles, the precursor complex is subjected to thermolysis, typically at a temperature of 180°C. nih.govresearchgate.net This thermal decomposition is carried out in the presence of capping agents, which are crucial for controlling the size, morphology, and stability of the resulting nanoparticles. Common capping agents used in this process include hexadecylamine (B48584) (HDA), octadecylamine (B50001) (ODA), and trioctylphosphine (B1581425) oxide (TOPO). mdpi.comnih.gov The choice of capping agent can influence the structural and morphological properties of the as-prepared nanoparticles. mdpi.com

The resulting PbS nanoparticles consistently exhibit a cubic rock salt crystalline phase, as confirmed by powder X-ray diffraction (pXRD) analysis. nih.govresearchgate.net These nanoparticles have shown potential as effective photocatalysts. For instance, ODA-capped PbS nanoparticles demonstrated the ability to degrade rhodamine B dye under visible light, achieving a photodegradation efficiency of 45.28% after 360 minutes. nih.gov Furthermore, these nanoparticles have shown good photostability and reusability over multiple cycles. nih.govresearchgate.net

Table 1: Research Findings on a 4-Benzylpiperidine Derivative as a Precursor for Lead Sulphide (PbS) Nanoparticles

| Precursor Complex | Capping Agent(s) | Thermolysis Temperature | Resulting Nanoparticle Properties | Reference |

|---|---|---|---|---|

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Hexadecylamine (HDA), Octadecylamine (ODA), Trioctylphosphine oxide (TOPO) | 180°C | Cubic rock salt crystalline phase; Photocatalytic activity for rhodamine B degradation. | mdpi.com, nih.gov, researchgate.net |

Development of Chemical Probes and Ligands

The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. kcl.ac.uknih.gov Derivatives of 4-benzylpiperidine have been extensively investigated for the development of selective ligands and chemical probes to study various biological targets, including enzymes and receptors. Chemical probes are specialized small molecules, often modified with fluorescent tags or radioisotopes, designed to interact with a specific biological target, thereby enabling its study and visualization. nih.govmskcc.org

One area of focus has been the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various physiological processes. Researchers have synthesized and optimized a class of benzylpiperidine-based compounds as reversible MAGL inhibitors. unisi.it The development process for these ligands involves systematic structural modifications to enhance potency and selectivity. The activity of these compounds is often assessed using specialized chemical probes, such as TAMRA-fluorophosphonate (TAMRA-FP), which irreversibly binds to the active site of serine hydrolases like MAGL, allowing for their detection and characterization. unisi.it

Another significant application is the creation of ligands for sigma (σ) receptors, which are of great interest as pharmaceutical targets for cancer and neurological disorders. acs.org To facilitate the study of these receptors, fluorescent ligands have been developed. For example, indole (B1671886) derivatives bearing a spiro-piperidine moiety have been functionalized with fluorescent tags to create high-affinity probes for σ receptors. acs.org Similarly, other research has focused on synthesizing radiolabeled probes, such as [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, for the imaging of sigma receptors in tumor cells using techniques like single-photon emission computed tomography (SPECT). acs.org

Furthermore, the benzylpiperidine scaffold has been instrumental in designing antagonists for the N-methyl-d-aspartate (NMDA) receptor, a key player in neurotransmission. Optimization of an initial lead compound resulted in the development of 4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, a potent and selective antagonist for the NR2B subtype of the NMDA receptor. acs.org This compound, which demonstrated efficacy in rodent models, serves as a valuable chemical probe for investigating the physiological roles of this specific receptor subtype. acs.org

Table 2: Examples of 4-Benzylpiperidine Analogues and Derivatives in Chemical Probe and Ligand Development

| Derivative/Analogue Class | Biological Target | Application/Function as Probe or Ligand | Reference |

|---|---|---|---|

| Benzylpiperidine-based compounds | Monoacylglycerol Lipase (MAGL) | Development of reversible inhibitors to modulate enzyme activity. | unisi.it |

| Fluorescent Indolyl-Spiro-Piperidine Derivatives | Sigma (σ) Receptors (σ₁ and σ₂) | High-affinity fluorescent probes for studying receptor mechanisms via fluorescence-based techniques. | acs.org |

| [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (σ) Receptors | Radiolabeled ligand for high-affinity binding and imaging of receptors in breast tumor cells. | acs.org |

| 4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | NMDA Receptor (NR2B subtype) | Potent and selective antagonist used as a chemical probe in in vivo models. | acs.org |

Compound Index

Emerging Research Directions and Future Prospects for 4 Benzyl 1 Methylpiperidine Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-benzyl-1-methylpiperidine and its derivatives is undergoing a significant transformation, driven by the development of innovative catalytic systems aimed at improving efficiency, selectivity, and scalability. Researchers are moving beyond traditional stoichiometric reagents to more sophisticated catalytic methods.

A notable advancement is the use of rhodium-catalyzed asymmetric hydrogenation. acs.org This technique has been successfully applied to the synthesis of enantiomerically pure piperidine (B6355638) derivatives, achieving high yields and excellent enantioselectivity. acs.org For instance, the hydrogenation of a tetrasubstituted fluoroalkene using a Rh(NBD)2(BF4) and Walphos 003 catalyst system has demonstrated high regio-, chemo-, and enantioselectivity without the need for purification or chiral enrichment. acs.org This method is part of a broader trend towards using transition metal catalysts, including palladium, rhodium, and ruthenium, for the hydrogenation of pyridine (B92270) and tetrahydropyridine (B1245486) intermediates. google.commdpi.com These hydrogenations can be performed under varying pressures and temperatures, depending on the specific catalyst and substrate. google.com

Reductive amination is another key synthetic strategy that has benefited from new catalytic approaches. While traditional methods often rely on pyrophoric and moisture-sensitive reagents like sodium triacetoxyborohydride (B8407120), which pose challenges for large-scale production, newer methods are being explored. google.com One such improved process involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one (B104484) using methanolic methylamine (B109427) in the presence of titanium(IV) isopropoxide in methanol. google.comgoogle.com Another efficient route utilizes Raney-Ni as a catalyst for the reductive amination of 1-benzylpiperidin-4-one with ammonia, offering high yields and shorter reaction times suitable for industrial-scale manufacturing. researchgate.net

Furthermore, multicomponent reactions catalyzed by various agents are gaining traction for the synthesis of complex piperidine-containing structures. mdpi.com These reactions, which involve the simultaneous combination of three or more starting materials, offer a highly efficient and atom-economical route to structurally diverse molecules. mdpi.com

The table below summarizes some of the key catalytic systems being explored for the synthesis of this compound and related structures.

| Catalyst System | Reaction Type | Key Features |

| Rhodium(I) complexes (e.g., with Walphos 003) | Asymmetric Hydrogenation | High enantioselectivity, applicable to fluorinated pyridines. acs.orgmdpi.com |

| Palladium on Carbon (Pd/C) | Hydrogenation | Effective for the reduction of tetrahydropyridine intermediates. google.com |

| Raney-Nickel (Raney-Ni) | Reductive Amination | High yield, suitable for large-scale production. researchgate.net |

| Titanium(IV) isopropoxide | Reductive Amination | Used in the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. google.comgoogle.com |

| Gold(I) complexes | Oxidative Amination | Catalyzes the amination of non-activated alkenes to form piperidines. mdpi.com |

Exploration of Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the production of this compound, with a focus on reducing environmental impact and improving process safety. mdpi.com Key areas of development include the use of greener solvents, alternative reagents, and more energy-efficient reaction conditions.

One significant trend is the move away from hazardous solvents and reagents. For example, in solid-phase peptide synthesis (SPPS), where piperidine derivatives are often used, there is a concerted effort to replace traditional solvents like dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org 4-Methylpiperidine (B120128) has emerged as a popular substitute base in these processes. rsc.orgpeptide.com The development of one-pot synthesis protocols also contributes to green chemistry by reducing the number of reaction steps, minimizing waste, and often allowing for the use of less hazardous reagents. acs.orgnih.gov

The concept of "hydrogen borrowing" catalysis is another promising green approach. This method, often employing iridium(III) catalysts, enables the use of alcohols as alkylating agents in place of more hazardous alkyl halides, with water being the only byproduct. mdpi.com This strategy aligns with the principles of atom economy and waste reduction.

Furthermore, research into enzymatic and biocatalytic methods is gaining momentum. Ketoreductases (KREDs), for instance, have been used for the highly diastereoselective reduction of ketone intermediates in the synthesis of complex molecules, with the added benefit of cofactor recycling. mdpi.com

The table below highlights some of the green chemistry strategies being applied to the synthesis of piperidine derivatives.

| Green Chemistry Approach | Description | Example Application |

| Use of Greener Solvents | Replacing hazardous solvents with more sustainable alternatives. | Use of 4-methylpiperidine in green solvents for solid-phase peptide synthesis. rsc.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation to reduce waste and energy consumption. | A two-step, one-pot process for the synthesis of normeperidine derivatives. nih.gov |

| Hydrogen Borrowing Catalysis | Using catalysts (e.g., Iridium(III)) to enable the use of alcohols as alkylating agents. mdpi.com | Annulation reactions for piperidine synthesis. mdpi.com |

| Biocatalysis | Employing enzymes for highly selective transformations under mild conditions. | Ketoreductase (KRED) catalyzed reduction of ketone intermediates. mdpi.com |

| Mechanochemistry | Using mechanical force to induce chemical reactions, often in the absence of solvents. mdpi.com | Facile synthesis of N-substituted amines under solvent-free conditions. mdpi.com |

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry is playing an increasingly vital role in understanding the structure, reactivity, and biological activity of this compound and its analogs. Techniques such as Density Functional Theory (DFT) and molecular docking are being used to predict molecular properties and guide the design of new compounds.

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of piperidine derivatives. researchgate.net These calculations can provide insights into the conformational preferences of the piperidine ring and the effects of substituents on its structure. For example, studies have used DFT to investigate the chair and boat conformations of the piperidine ring and to compare calculated bond lengths and angles with experimental data obtained from X-ray crystallography. nih.gov

Molecular docking simulations are used to predict the binding modes of piperidine derivatives with biological targets, such as enzymes and receptors. acs.orgacs.org This information is crucial for understanding the structure-activity relationships (SAR) of these compounds and for designing new molecules with improved potency and selectivity. For instance, docking studies have been used to predict the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase. acs.org Molecular dynamics (MD) simulations further enhance these studies by providing insights into the dynamic stability and flexibility of ligand-protein complexes. nih.gov

Computational methods are also used to predict the reactivity of piperidine derivatives. By calculating parameters such as molecular electrostatic potential (MEP) maps, researchers can identify the reactive sites of a molecule and predict its behavior in chemical reactions. researchgate.net This predictive capability can help in the design of more efficient synthetic routes.

The table below lists some of the computational methods being used to study this compound and their applications.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency analysis, electronic structure calculation. researchgate.net | Provides information on molecular structure, stability, and reactivity. researchgate.netnih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes. acs.orgacs.org | Guides the design of new bioactive molecules by elucidating structure-activity relationships. acs.org |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of molecules and complexes. nih.gov | Assesses the stability and flexibility of ligand-protein interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) Analysis | Identification of electrophilic and nucleophilic sites. researchgate.net | Predicts the reactive sites of a molecule. researchgate.net |

Integration of this compound Scaffolds in Supramolecular Assemblies and Material Science Innovations

The unique structural features of the 4-benzylpiperidine (B145979) scaffold are being leveraged in the fields of supramolecular chemistry and materials science. The ability of the piperidine nitrogen to act as a donor and the potential for various non-covalent interactions make it an attractive building block for the construction of larger, organized structures.

In materials science, piperidine derivatives are being explored as precursors for the synthesis of nanomaterials. For example, bis(4-benzylpiperidine-1-carbodithioato)-lead(II) has been used as a single-source precursor for the preparation of lead sulfide (B99878) (PbS) nanoparticles. mdpi.com These nanoparticles have potential applications as photocatalysts for the degradation of organic pollutants. mdpi.com The thermal decomposition of the precursor complex leads to the formation of capped nanoparticles with controlled size and morphology. mdpi.com

The functionalization of the 4-benzylpiperidine scaffold allows for the tuning of its properties for specific material applications. By introducing different substituents, it is possible to modify the electronic, optical, and self-assembly properties of the resulting materials. This versatility opens up possibilities for the development of new functional materials with tailored characteristics.

The table below provides examples of the use of 4-benzylpiperidine scaffolds in supramolecular chemistry and materials science.

| Application Area | Specific Use | Key Findings |

| Supramolecular Chemistry | Formation of ordered crystalline structures. | Through-bond interactions and molecular conformation influence solid-state packing. |

| Materials Science | Precursor for lead sulfide (PbS) nanoparticles. mdpi.com | The resulting nanoparticles exhibit photocatalytic activity. mdpi.com |

Q & A

Q. What are the established synthetic routes for 4-Benzyl-1-methylpiperidine, and what are the critical reaction conditions to ensure yield and purity?

The synthesis typically involves alkylation of piperidine derivatives. For example, 1-benzylpiperidine can be methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetonitrile). Reaction monitoring via TLC or GC-MS is critical to optimize reaction time and minimize byproducts like over-alkylated species. Yields range from 60–85% depending on solvent polarity and temperature control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperidine N-CH₃), δ 3.5 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons).

- ¹³C NMR : Signals near 45 ppm (N-CH₃), 62 ppm (benzyl CH₂), and 128–138 ppm (aromatic carbons). Mass spectrometry (MS) should show a molecular ion peak at m/z 189 (C₁₃H₁₉N⁺). Purity assessment via HPLC with UV detection at 254 nm is recommended .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure:

- Skin contact : Wash with soap and water for ≥15 minutes .

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dark place away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the methyl group at N1 increases steric hindrance, directing nucleophiles to the para position of the benzyl group. Molecular dynamics simulations further clarify solvent effects on transition states .

Q. What experimental strategies resolve contradictory crystallographic data for this compound derivatives?

Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). For ambiguous electron density regions (e.g., disordered benzyl groups), apply twin refinement or anisotropic displacement parameters. Cross-validate with powder XRD to confirm phase purity .

Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

- Temperature control : Maintain ≤40°C to prevent thermal decomposition.

- Catalyst screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency.

- Workup protocols : Use liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What methodologies validate the biological activity of this compound in receptor-binding assays?

Radioligand displacement assays (e.g., using ³H-labeled ligands for σ receptors) quantify binding affinity (Kᵢ). Dose-response curves (IC₅₀) should be normalized to controls. Confounders like solvent cytotoxicity (e.g., DMSO ≤0.1%) must be ruled out via MTT assays .

Q. How do steric effects influence the catalytic activity of this compound in asymmetric synthesis?

The benzyl group creates a chiral environment, enabling enantioselective catalysis. Steric maps generated via molecular modeling (e.g., MOE software) show that bulkier substituents on the piperidine ring enhance enantiomeric excess (ee) by restricting substrate orientation. Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

While some safety data sheets note "no known hazards" , others highlight insufficient toxicological data . To resolve contradictions:

- Conduct acute toxicity assays (e.g., OECD 423 guidelines) in rodent models.

- Compare results with structurally similar compounds (e.g., 1-benzylpiperidine) to infer LD₅₀ ranges.

- Publish findings in open-access repositories to fill data gaps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.